molecular formula C15H15F2N3O2 B5300381 N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide

Cat. No. B5300381
M. Wt: 307.29 g/mol
InChI Key: UJKUHMOJMZFIAO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide, also known as DFP-10917, is a small molecule inhibitor of the protein kinase CK1α. CK1α is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, circadian rhythm, and Wnt signaling pathway. Inhibition of CK1α has been shown to have potential therapeutic effects in several diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide acts as a selective inhibitor of CK1α by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of CK1α activity. This, in turn, leads to the dysregulation of various cellular processes, including the Wnt signaling pathway, which is known to play a crucial role in cancer development and progression.
Biochemical and Physiological Effects:
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain, such as β-amyloid and α-synuclein.

Advantages and Limitations for Lab Experiments

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. It has also been shown to be selective for CK1α, which reduces the likelihood of off-target effects. However, N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has several potential future directions for research. One direction is to study its effects in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy. Another direction is to investigate its effects in animal models of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to optimize the synthesis and formulation of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide to improve its solubility and stability.

Synthesis Methods

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide can be synthesized through a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the formation of the pyridine ring, followed by the introduction of the difluorophenoxy and alaninamide groups. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer, by inducing cell cycle arrest and apoptosis. N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(2S)-2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2/c1-9(18)14(21)20-8-10-3-2-6-19-15(10)22-13-5-4-11(16)7-12(13)17/h2-7,9H,8,18H2,1H3,(H,20,21)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKUHMOJMZFIAO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide

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